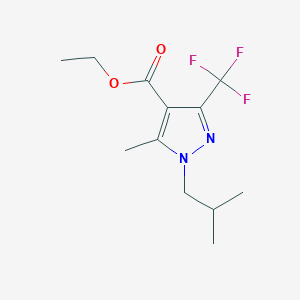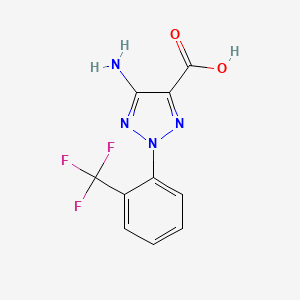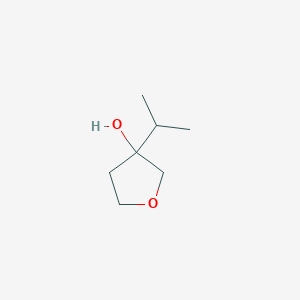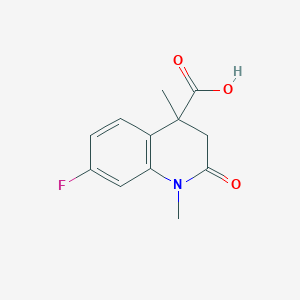
tert-Butyl sec-butyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl sec-butyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound with the molecular formula C21H35N3O2 and a molecular weight of 361.5 g/mol . This compound is known for its versatility and high purity, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of tert-Butyl sec-butyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves several steps. One common method includes the reaction of sec-butylamine with 5-(1-propylpyrrolidin-2-yl)pyridine-2-carboxylic acid, followed by the addition of tert-butyl chloroformate. The reaction is typically carried out under anhydrous conditions and requires careful control of temperature and pH to ensure high yield and purity .
Industrial production methods often involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
tert-Butyl sec-butyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -10°C to 50°C . Major products formed from these reactions include various substituted and oxidized derivatives, which can be further utilized in different applications .
Scientific Research Applications
tert-Butyl sec-butyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl sec-butyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic reactions . Additionally, it can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
tert-Butyl sec-butyl(5-(1-propylpyrrolidin-2-yl)pyridin-2-yl)carbamate can be compared with similar compounds such as tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate and tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate . While these compounds share structural similarities, this compound is unique in its specific functional groups and molecular configuration, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C21H35N3O2 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
tert-butyl N-butan-2-yl-N-[5-(1-propylpyrrolidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C21H35N3O2/c1-7-13-23-14-9-10-18(23)17-11-12-19(22-15-17)24(16(3)8-2)20(25)26-21(4,5)6/h11-12,15-16,18H,7-10,13-14H2,1-6H3 |
InChI Key |
DVFGELBPMWYQMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC1C2=CN=C(C=C2)N(C(C)CC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11803699.png)

![5-Fluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B11803705.png)





![(13R)-N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide](/img/structure/B11803766.png)



![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B11803789.png)
